
N-Styryldibenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Styryldibenzylamine: is an organic compound with the molecular formula C22H21N It is characterized by the presence of a styryl group attached to a dibenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Styryldibenzylamine can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with styrene in the presence of a catalyst. The reaction typically requires elevated temperatures and may be carried out under inert atmospheric conditions to prevent oxidation. Another method involves the use of transition metal catalysts to facilitate the coupling of styrene with dibenzylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-Styryldibenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.
Substitution: The styryl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Production of amines or other reduced compounds.
Substitution: Generation of substituted styryl derivatives.
Scientific Research Applications
N-Styryldibenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-Styryldibenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- N-Benzylideneaniline
- N,N-Dimethylbenzylamine
- N,N-Diethylbenzylamine
Comparison: N-Styryldibenzylamine is unique due to the presence of the styryl group, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
5694-21-3 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-phenylethenamine |
InChI |
InChI=1S/C22H21N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-17H,18-19H2 |
InChI Key |
YLABIYTVXBHXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


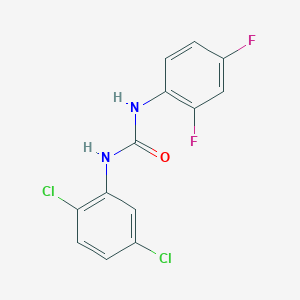
![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)

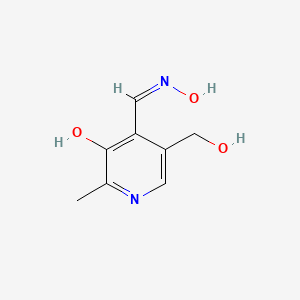
![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)
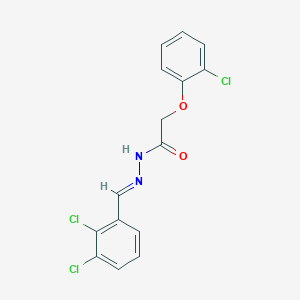

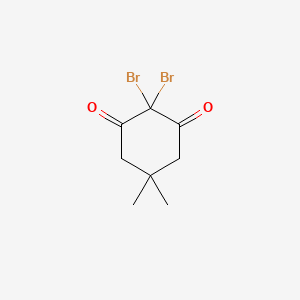

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
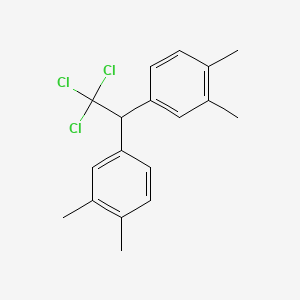
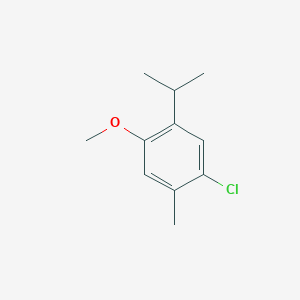
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)
